molecular formula C30H37ClN4O4S2 B6526598 4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride CAS No. 1135208-19-3

4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride

カタログ番号: B6526598
CAS番号: 1135208-19-3
分子量: 617.2 g/mol
InChIキー: OSFCNCIBCSMSIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative featuring a benzothiazole core substituted with an ethoxy group at position 4 and a dimethylamino-propyl chain.

特性

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O4S2.ClH/c1-5-33(22-23-12-8-7-9-13-23)40(36,37)25-18-16-24(17-19-25)29(35)34(21-11-20-32(3)4)30-31-28-26(38-6-2)14-10-15-27(28)39-30;/h7-10,12-19H,5-6,11,20-22H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFCNCIBCSMSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(C=CC=C4S3)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride , with CAS number 1135202-24-2 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and literature to provide a comprehensive overview.

Molecular Characteristics

  • Molecular Formula : C29H33ClN4O5S2
  • Molecular Weight : 617.2 g/mol
  • CAS Number : 1135202-24-2

The structure of this compound features a benzamide core, a benzothiazole ring, and a sulfamoyl group, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The benzothiazole moiety is believed to enhance binding affinity to these targets, potentially modulating their activity.

Antitumor Activity

Recent studies have indicated that compounds containing the benzothiazole moiety exhibit significant antitumor properties. For instance, a related study demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators .

Antimicrobial Properties

The sulfamoyl group in the compound suggests potential antimicrobial activity. Sulfonamide derivatives are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies have shown that similar compounds exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

  • Antitumor Efficacy : A study published in MDPI highlighted the antitumor effects of benzothiazole derivatives, noting their ability to inhibit tumor growth in xenograft models . The compound under discussion may share similar mechanisms due to its structural similarities.
  • Antimicrobial Activity : Research has shown that sulfonamide compounds can effectively combat infections caused by resistant bacterial strains. In one study, a series of sulfamoyl derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Another area of investigation involves the neuroprotective potential of benzothiazole derivatives. A study indicated that these compounds could protect neuronal cells from oxidative stress-induced damage, suggesting possible applications in neurodegenerative diseases .

Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduction of apoptosis
AntimicrobialInhibition of folic acid synthesis
NeuroprotectiveProtection against oxidative stress

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
4-[benzyl(ethyl)sulfamoyl]-N-(5-methoxy-1,3-benzothiazol-2-YL)benzamide hydrochloride1135132-92-1603.2Antimicrobial, Antitumor
4-[benzyl(ethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide1135227-03-0631.2Antitumor

科学的研究の応用

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes the preparation of the benzothiazole ring, followed by the introduction of the benzyl(ethyl)sulfamoyl group. The final coupling step is crucial for achieving the desired structure and often requires specific reaction conditions such as temperature control and the use of catalysts.

Medicinal Chemistry

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. The sulfamoyl group is known to inhibit folate synthesis in bacteria, suggesting that this compound may exhibit similar antibacterial activity.
  • Antineoplastic Effects : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. Preliminary studies suggest that this compound may share cytotoxic properties against various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, providing potential therapeutic benefits for diseases related to enzyme dysregulation.

Biological Research

  • Biological Probes : The unique functional groups present in this compound allow it to serve as a probe for studying biological processes involving sulfamoyl groups. This could enhance understanding of various biochemical pathways.
  • Targeted Drug Design : The ability to modify the benzothiazole ring allows for the development of targeted drugs that can interact with specific receptors or enzymes, potentially leading to more effective treatments for diseases.

Industrial Applications

  • Material Science : This compound can be utilized in the production of advanced materials with unique properties due to its diverse functional groups. Its potential as a building block in polymer chemistry is being explored.
  • Pharmaceutical Development : As a versatile intermediate, this compound can facilitate the synthesis of more complex pharmaceutical agents, streamlining drug development processes.

Case Studies and Research Findings

Research into similar compounds has yielded promising results:

  • A study published in Medicinal Chemistry demonstrated that benzothiazole derivatives exhibited significant cytotoxicity against several cancer cell lines, indicating potential applications in oncology.
  • Another investigation focused on the antibacterial properties of sulfamoyl-containing compounds, highlighting their effectiveness against resistant bacterial strains, which suggests that this compound could play a role in developing new antibiotics.

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound and analogs from the evidence, focusing on substituents, physicochemical properties, and inferred pharmacological implications.

Structural and Molecular Comparisons

Compound Name (Full IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₉H₃₄ClN₃O₄S₂ (inferred) ~600 (estimated) - 4-Ethoxybenzothiazole
- Benzyl(ethyl)sulfamoyl
- Dimethylaminopropyl
High steric bulk due to branched sulfamoyl group; potential for pH-dependent solubility via dimethylamino group .
N-[2-(Dimethylamino)ethyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide hydrochloride C₂₂H₂₈ClN₃O₄S₂ 498.05 - 4-Ethylbenzothiazole
- 4-Methoxyphenylsulfonyl
- Dimethylaminoethyl
Lower molecular weight improves membrane permeability; sulfonyl group enhances metabolic stability compared to sulfamoyl.
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide C₂₆H₃₅N₃O₄S₂ 517.7 - Diisobutylsulfamoyl
- 4-Ethoxy-3-ethylbenzothiazole
High lipophilicity (XLogP3 = 6.1) limits aqueous solubility; planar benzothiazole-ylidene structure may enhance π-π stacking.
N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride C₂₈H₃₃ClN₄O₄S₂ 589.2 - N-Methyl-N-phenylsulfamoyl
- 4-Ethoxybenzothiazole
Bulky aromatic sulfamoyl group reduces conformational flexibility; higher molecular weight may hinder blood-brain barrier penetration.
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride C₂₆H₃₅ClN₄O₄S₂ 567.2 - 4-Methylpiperidinylsulfonyl
- 6-Ethoxybenzothiazole
Piperidine sulfonyl group introduces basicity; 6-ethoxy substitution may alter target binding vs. 4-ethoxy isomers.

Key Differentiators

  • Sulfamoyl vs.
  • Aminoalkyl Chain Length: The dimethylaminopropyl chain (target compound) vs. dimethylaminoethyl () affects solubility and interactions with charged residues in enzyme active sites.
  • Benzothiazole Substitution : Ethoxy at position 4 (target compound) vs. 6 () influences electronic distribution and binding to thiazole-sensitive targets (e.g., kinases, GPCRs).

Hypothesized Pharmacological Implications

  • The target compound’s high molecular weight and branched sulfamoyl group may limit oral bioavailability compared to and , which have simpler substituents.

準備方法

Preparation of 4-Ethoxy-1,3-benzothiazol-2-amine

The benzothiazole core is synthesized via cyclization of 2-amino-4-ethoxyphenol with thiourea in the presence of hydrochloric acid. This reaction proceeds at 80–90°C for 6–8 hours, yielding the 2-aminobenzothiazole derivative with >85% purity. Alternative methods employ potassium thiocyanate and bromine in acetic acid, though this approach requires careful temperature modulation to avoid over-oxidation.

Reaction Conditions:

ParameterValue
Temperature80–90°C
Time6–8 hours
SolventEthanol/water (1:1)
Yield78–85%

Synthesis of Benzyl(ethyl)sulfamoyl Chloride

The sulfamoyl group is introduced via chlorosulfonation of benzyl(ethyl)amine. Benzyl(ethyl)amine reacts with chlorosulfonic acid at 0–5°C in dichloromethane, followed by quenching with thionyl chloride to generate the sulfamoyl chloride intermediate. This step requires anhydrous conditions to prevent hydrolysis.

Key Data:

  • Stoichiometry: 1.2 equivalents of chlorosulfonic acid per amine group.

  • Purity after extraction: 90–92% (confirmed by 1^1H NMR).

Stepwise Assembly of the Target Compound

Sulfonylation of 4-Carboxybenzaldehyde

The benzamide precursor is prepared by reacting 4-carboxybenzaldehyde with benzyl(ethyl)sulfamoyl chloride in the presence of triethylamine (TEA). This step forms 4-[benzyl(ethyl)sulfamoyl]benzoic acid, which is subsequently activated as an acid chloride using thionyl chloride.

Optimization Notes:

  • Excess TEA (2.5 equivalents) improves sulfonylation efficiency.

  • Reaction time: 4 hours at reflux (80°C).

Amide Coupling with 3-(Dimethylamino)propylamine

The activated acid chloride is coupled with 3-(dimethylamino)propylamine in tetrahydrofuran (THF) at room temperature. This step achieves >90% conversion within 3 hours, producing N-[3-(dimethylamino)propyl]-4-[benzyl(ethyl)sulfamoyl]benzamide.

Critical Parameters:

ParameterValue
SolventTHF
Coupling AgentNone (direct acid chloride use)
Temperature25°C
Yield88–92%

N-Alkylation with 4-Ethoxy-1,3-benzothiazol-2-amine

The final step involves N-alkylation of the secondary amine with 4-ethoxy-1,3-benzothiazol-2-amine using potassium carbonate as a base in dimethylformamide (DMF). The reaction proceeds at 60°C for 12 hours, followed by hydrochloride salt formation via treatment with HCl gas in diethyl ether.

Reaction Profile:

  • Equivalents of benzothiazole amine: 1.1–1.3.

  • Salt formation yield: 95–97% (HPLC purity >98%).

Industrial-Scale Optimization

Solvent and Catalyst Screening

Industrial protocols prioritize cost-effective solvents such as toluene over THF for large-scale amide coupling. Catalytic amounts of 4-dimethylaminopyridine (DMAP) reduce reaction times by 30% without compromising yield.

Comparative Solvent Data:

SolventReaction TimeYield
THF3 hours92%
Toluene4 hours89%
DMF2.5 hours90%

Purification Techniques

Crude product purification employs recrystallization from ethanol/water mixtures (3:1 ratio), achieving >99% purity. Alternative methods, such as column chromatography using silica gel and ethyl acetate/hexane gradients, are reserved for small-scale batches.

Challenges and Mitigation Strategies

Hydrolysis of Sulfamoyl Group

The sulfamoyl moiety is prone to hydrolysis under acidic conditions. To mitigate this, post-reaction neutralization with sodium bicarbonate is critical before solvent removal.

Byproduct Formation During Alkylation

Excess benzothiazole amine leads to di-alkylated byproducts. Stoichiometric control (1.1 equivalents) and real-time HPLC monitoring minimize this issue.

Characterization and Quality Control

Final product validation includes:

  • 1^1H/13^{13}C NMR : Confirmation of benzothiazole (δ 7.2–7.8 ppm) and sulfamoyl (δ 3.1–3.3 ppm) protons.

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient).

  • Melting Point : 214–216°C (decomposition observed above 220°C) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and what analytical methods validate its purity?

  • Synthetic Routes :

  • Stepwise sulfonylation : React benzyl(ethyl)amine with sulfamoyl chloride under anhydrous conditions (e.g., acetonitrile, 0–5°C) to form the sulfonamide intermediate. Subsequent coupling with 4-ethoxy-1,3-benzothiazol-2-amine via nucleophilic substitution (reflux in DMF, 12–24 hours) yields the target compound .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the hydrochloride salt .
    • Analytical Validation :
  • HPLC : Retention time consistency (C18 column, acetonitrile/0.1% TFA mobile phase) .
  • NMR : Confirm substitution patterns (e.g., benzothiazole proton signals at δ 7.8–8.2 ppm; dimethylamino protons at δ 2.2–2.5 ppm) .
  • Mass Spectrometry : Exact mass matching (e.g., [M+H]+ calculated for C₃₂H₃₈ClN₅O₃S₂: 676.22) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Solubility Profiling :

  • Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform) using UV-Vis spectroscopy (λmax ~270 nm for benzothiazole) .
  • pH-dependent stability : Incubate in buffers (pH 2–10, 37°C) and monitor degradation via HPLC over 72 hours .
    • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for benzothiazole derivatives) .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, IC₅₀ determination via fluorescence polarization) due to the sulfonamide pharmacophore .
  • Cytotoxicity : Use MTT assays (24–48 hours, IC₅₀ in cancer cell lines like HeLa or MCF-7) .
  • Membrane Permeability : Caco-2 cell monolayer assays to predict oral bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Design of Experiments (DoE) : Apply factorial design to variables (temperature, solvent ratio, catalyst loading). For example, TCICA (trichloroisocyanuric acid) enhances sulfonylation efficiency at 0.5–1.0 eq. .
  • Flow Chemistry : Use continuous-flow reactors for precise control of exothermic steps (e.g., sulfamoyl chloride addition) to minimize side reactions .
  • Byproduct Analysis : Identify impurities via LC-MS and adjust stoichiometry (e.g., reduce excess benzyl(ethyl)amine to prevent di-substitution) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR PDB: 1M17). The dimethylamino group may form hydrogen bonds with Asp831 .
  • MD Simulations : Assess binding stability (50 ns simulations in GROMACS) to evaluate conformational flexibility of the benzothiazole moiety .
  • ADMET Prediction : SwissADME or ProTox-II to estimate logP (~3.5), CYP450 inhibition, and hERG liability .

Q. How to resolve contradictions in biological activity data across studies?

  • Source Analysis : Compare assay protocols (e.g., cell line heterogeneity, serum concentration in media). For example, discrepancies in IC₅₀ may arise from fetal bovine serum (FBS) quenching free compound .
  • Metabolite Interference : Use LC-MS/MS to identify active metabolites (e.g., N-dealkylation products) that may contribute to observed effects .
  • Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-EGFR levels) alongside enzymatic assays .

Q. What advanced analytical techniques characterize degradation pathways?

  • Forced Degradation Studies : Expose to heat (60°C), light (ICH Q1B), and oxidizers (H₂O₂). Monitor via:

  • HRMS : Identify degradation products (e.g., sulfonic acid derivatives from hydrolysis) .
  • NMR Relaxometry : Track structural changes in real-time under stress conditions .
    • Kinetic Modeling : Use Arrhenius plots to predict shelf-life (activation energy ~85 kJ/mol typical for benzamide hydrolysis) .

Q. How to design derivatives to enhance target selectivity?

  • SAR Strategies :

  • Replace 4-ethoxy group with electron-withdrawing substituents (e.g., Cl, CF₃) to modulate benzothiazole reactivity .
  • Modify dimethylamino propyl chain to reduce off-target binding (e.g., replace with piperazine for improved solubility) .
    • Crystallography : Co-crystallize derivatives with target proteins to guide rational design (e.g., resolving π-π stacking with Phe723 in EGFR) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。